![molecular formula C18H17Cl2N3O B2893073 6-Chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine CAS No. 338417-02-0](/img/structure/B2893073.png)

6-Chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

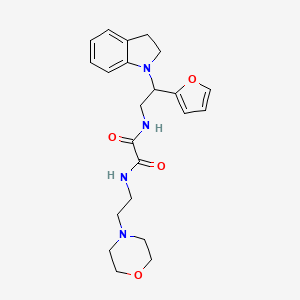

6-Chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine, also known as MCPIP, is a synthetic molecule that has been studied for its potential as a therapeutic agent. MCPIP has a wide range of applications in the sciences, ranging from synthetic chemistry to drug development.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Development

This compound belongs to the imidazo[1,2-a]pyridine class, which is recognized as a “drug prejudice” scaffold. Its structure is conducive to binding with various biological targets, making it valuable for developing new pharmaceuticals. Researchers utilize this scaffold to create molecules that can interact with enzymes, receptors, and ion channels, potentially leading to treatments for diseases such as cancer, neurological disorders, and infections .

Material Science: Electronic and Photonic Materials

The imidazo[1,2-a]pyridine core is structurally significant in material science. It can be used to develop new materials with specific electronic and photonic properties. These materials are applicable in creating optoelectronic devices, sensors, and other technologies that require control over light and electricity at a molecular level .

Organic Synthesis: Chemical Intermediate

In organic synthesis, this compound serves as an intermediate for constructing more complex molecules. Its reactivity allows chemists to introduce various functional groups, facilitating the synthesis of diverse heterocyclic compounds. This is crucial for the production of fine chemicals and active pharmaceutical ingredients .

Catalysis: Ligand for Transition Metal Catalysts

The imidazo[1,2-a]pyridine moiety can act as a ligand for transition metals, forming complexes that catalyze important chemical reactions. These catalysts are used in industrial processes to create polymers, pharmaceuticals, and agrochemicals with high efficiency and selectivity .

Analytical Chemistry: Fluorescent Probes

Due to its luminescent properties, this compound can be functionalized to create fluorescent probes. These probes are used in bioimaging and diagnostics to detect and visualize biological molecules, cells, and tissues with high sensitivity and specificity .

Pharmacology: Study of Biological Pathways

The compound’s ability to modulate biological pathways makes it a tool in pharmacological research. Scientists use it to understand the mechanisms of action of drugs, investigate disease pathways, and identify potential therapeutic targets .

Environmental Science: Pollutant Detection

Imidazo[1,2-a]pyridine derivatives can be engineered to detect environmental pollutants. They can be incorporated into sensors that monitor air and water quality, helping to identify hazardous substances and assess environmental health .

Computational Chemistry: Molecular Modeling

In computational chemistry, this compound’s structure is modeled to predict its physical, chemical, and biological properties. This aids in the design of new molecules with desired characteristics before they are synthesized in the laboratory .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

The synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .

Pharmacokinetics

The safety data sheet indicates that it may have acute toxicity if ingested, inhaled, or comes into contact with skin .

Result of Action

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Action Environment

The product is chemically stable under standard ambient conditions (room temperature) .

Propiedades

IUPAC Name |

4-[[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N3O/c19-14-3-1-13(2-4-14)18-16(12-22-7-9-24-10-8-22)23-11-15(20)5-6-17(23)21-18/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAORXUNESQSAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2892991.png)

![10-Cyclobutyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2892995.png)

![N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2892997.png)

![1-(3-fluorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2892998.png)

![3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2893003.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide](/img/structure/B2893006.png)

![N-(5-(2-phenylbutanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893008.png)